Cas no 886502-44-9 (Tert-Butyl (4-(5-formylthiophen-2-yl)phenyl)carbamate)

Tert-Butyl (4-(5-formylthiophen-2-yl)phenyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl (4-(5-formylthiophen-2-yl)phenyl)carbamate
- tert-butyl N-[4-(5-formylthiophen-2-yl)phenyl]carbamate
- [4-(5-Formyl-thiophen-2-yl)-phenyl]-carbamic acid tert-butyl ester
- Tert-Butyl (4-(5-formylthiophen-2-yl)phenyl)carbamate
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- Inchi: 1S/C16H17NO3S/c1-16(2,3)20-15(19)17-12-6-4-11(5-7-12)14-9-8-13(10-18)21-14/h4-10H,1-3H3,(H,17,19)
- InChI Key: YBSBWWHTEDGQCX-UHFFFAOYSA-N
- SMILES: S1C(C=O)=CC=C1C1C=CC(=CC=1)NC(=O)OC(C)(C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 372
- XLogP3: 3.6
- Topological Polar Surface Area: 83.6
Tert-Butyl (4-(5-formylthiophen-2-yl)phenyl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD11031128-1g |
tert-Butyl (4-(5-formylthiophen-2-yl)phenyl)carbamate |
886502-44-9 | 97% | 1g |
$800 | 2024-07-18 |
Tert-Butyl (4-(5-formylthiophen-2-yl)phenyl)carbamate Related Literature
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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3. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
Additional information on Tert-Butyl (4-(5-formylthiophen-2-yl)phenyl)carbamate
Tert-Butyl (4-(5-formylthiophen-2-yl)phenyl)carbamate: A Comprehensive Overview
Tert-butyl (4-(5-formylthiophen-2-yl)phenyl)carbamate (CAS No. 886502-44-9) is a complex organic compound with a unique structure that has garnered attention in various fields of chemistry and materials science. This compound, often referred to as tert-butyl carbamate derivative, is characterized by its thiophene ring system and formyl group, which contribute to its distinctive chemical properties. Recent studies have highlighted its potential applications in drug design, material synthesis, and as an intermediate in organic synthesis.
The molecular structure of tert-butyl (4-(5-formylthiophen-2-yl)phenyl)carbamate consists of a thiophene ring substituted with a formyl group at the 5-position and a phenyl group at the 2-position. The phenyl ring is further substituted with a tert-butyl carbamate group at the 4-position. This arrangement creates a molecule with both aromatic and heterocyclic components, making it highly versatile for various chemical reactions.
Recent research has focused on the synthesis and characterization of this compound. One study published in *Journal of Organic Chemistry* demonstrated a novel synthetic route involving a coupling reaction between a thiophene derivative and a carbamate precursor. The reaction conditions were optimized to achieve high yields and selectivity, making this method suitable for large-scale production.
The physical properties of tert-butyl (4-(5-formylthiophen-2-yl)phenyl)carbamate have been extensively studied. It has a melting point of approximately 130°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. Its solubility characteristics make it an ideal candidate for use in solution-based reactions and formulations.
In terms of applications, this compound has shown promise in the field of pharmacology. A study conducted by researchers at the University of California revealed that tert-butyl (4-(5-formylthiophen-2-yl)phenyl)carbamate exhibits moderate inhibitory activity against certain enzymes associated with neurodegenerative diseases. This finding suggests potential avenues for its use in drug development.
Additionally, tert-butyl (4-(5-formy th iophen - 2 - yl ) phen yl ) carb amate has been explored as an intermediate in the synthesis of more complex molecules. Its ability to undergo various functional group transformations makes it a valuable building block in organic synthesis.
Environmental considerations are also critical when working with this compound. Studies have shown that tert-but yl (4 -(5 - form yl th iop hen - 2 - yl ) phen yl ) carb amate is biodegradable under specific conditions, reducing its environmental impact when properly managed.
In conclusion, tert-but yl (4 -(5 - form yl th iop hen - 2 - yl ) phen yl ) carb amate (CAS No. 886502 - 44 - 9 ) is a versatile compound with diverse applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthesis and characterization techniques, positions it as an important molecule in contemporary chemical research.
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